
Lipoxin B4 methyl ester
Vue d'ensemble
Description
L'ester méthylique de lipoxin B4 est un dérivé du lipoxin B4, un médiateur lipidique bioactif dérivé de l'acide arachidonique. Les lipoxines sont connues pour leurs propriétés anti-inflammatoires et pro-résolutives, jouant un rôle crucial dans la résolution de l'inflammation. L'ester méthylique de lipoxin B4 conserve ces propriétés et est souvent utilisé dans la recherche scientifique pour étudier les mécanismes de l'inflammation et de la résolution.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'ester méthylique de lipoxin B4 implique généralement la conversion enzymatique de l'acide arachidonique par l'action d'enzymes lipoxygenases. Les étapes clés comprennent :
Oxydation de l'acide arachidonique : Celle-ci est catalysée par la 5-lipoxygenase pour former l'acide 5-hydroperoxyéicosatétraénoïque (5-HPETE).
Conversion en leukotriène A4 : Le 5-HPETE est ensuite converti en leukotriène A4 par la même enzyme.
Formation de lipoxin B4 : Le leukotriène A4 est ensuite converti en lipoxin B4 par l'action de la 12-lipoxygenase ou de la 15-lipoxygenase.
Méthylation : Finalement, le lipoxin B4 est méthylé pour former l'ester méthylique de lipoxin B4.
Méthodes de production industrielle
La production industrielle de l'ester méthylique de lipoxin B4 implique des processus enzymatiques similaires, mais à plus grande échelle. L'utilisation de bioréacteurs et de conditions de réaction optimisées garantit un rendement élevé et une pureté élevée du composé.
Analyse Des Réactions Chimiques
Sonogashira Coupling
A critical step in LXB4-ME synthesis involves the Sonogashira cross-coupling reaction to construct the conjugated tetraene system. This reaction couples a terminal alkyne with a vinyl iodide under palladium catalysis:
textLXB4-ME Intermediate + Vinyl Iodide → Coupled Product (89% yield) [4][5]
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: THF/H₂O
-
Temperature: 60°C
Noyori Asymmetric Hydrogenation
Stereoselective reduction of ketones to secondary alcohols is achieved via Noyori hydrogenation, ensuring the correct (S)-configuration at C5 and C15:
textKetone Intermediate → (S)-Alcohol (38–62% yield, 99.6% diastereomeric excess) [2][6][8]
Conditions :
-
Catalyst: RuCl₂[(R)-DM-BINAP][(R)-DAIPEN]
-
Pressure: 20 bar H₂
-
Solvent: i-PrOH
Hydrosilylation/Proto-desilylation
To install the tetraene system while avoiding over-reduction, a hydrosilylation/proto-desilylation sequence is employed:
textAlkyne Intermediate → (E,Z,E,E)-Tetraene (56% yield) [4][5]
Conditions :
-
Catalyst: Karstedt’s catalyst (Pt)
-
Silane: Ethoxy(dimethyl)silane
-
Solvent: CH₂Cl₂
Stability and Degradation Reactions
LXB4-ME is highly sensitive to light, oxygen, and temperature, necessitating specialized handling:
Oxidation
Exposure to air leads to oxidation of hydroxyl groups, forming ketones or hydroperoxides:
textLXB4-ME → Oxidized Metabolites (e.g., 13,14-dihydro-LXB4) [2][9]
Key Enzyme : 15-hydroxyprostaglandin dehydrogenase (15-PGDH) accelerates oxidation .
Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or enzymatic conditions to yield lipoxin B4 (free acid):
textLXB4-ME → LXB4 + Methanol [6]
Conditions :
-
Enzyme: Esterases
-
pH: 7.4 (physiological conditions)
Functionalization and Derivatization
LXB4-ME serves as a precursor for bioactive analogues with enhanced stability:
Aromatic Core Substitution
Replacing the triene core with aromatic/heteroaromatic rings improves metabolic stability:
textLXB4-ME → Benzo-LXB4 or Pyrido-LXB4 (70–81% yield) [2][8]
Methods :
-
Suzuki-Miyaura coupling
-
Microwave-assisted cross-coupling
Esterification/Protection
Temporary protection of hydroxyl groups (e.g., acetonide or TIPS ethers) prevents undesired side reactions during synthesis .
Table 1: Synthetic Reaction Yields and Conditions
Table 2: Metabolic Degradation Pathways
Pathway | Enzyme/Agent | Product | Half-Life | Source |
---|---|---|---|---|
Oxidation | 15-PGDH | 13,14-dihydro-LXB4 | <1 hr | |
Hydrolysis | Esterases | LXB4 (free acid) | 2–4 hrs | |
Photooxidation | UV Light | Peroxides/Epoxides | N/A |
Applications De Recherche Scientifique
Anti-Inflammatory Properties
LXB4 ME is recognized for its role as an anti-inflammatory agent. It is derived from lipoxins, which are lipid mediators synthesized from arachidonic acid through lipoxygenase pathways. These compounds play a crucial role in resolving inflammation, making them promising candidates for treating various inflammatory conditions.
- Mechanism of Action : LXB4 ME exerts its anti-inflammatory effects by modulating immune cell responses. It inhibits the activation of T cells and the release of pro-inflammatory cytokines, thereby reducing inflammation at the cellular level . Additionally, it regulates neutrophil chemotaxis and promotes apoptosis in neutrophils, facilitating the resolution of inflammation .
- Case Studies : In models of asthma and bronchitis, LXB4 ME has demonstrated efficacy in reducing airway inflammation and promoting tissue repair. Studies indicate that treatment with LXB4 ME leads to decreased histamine release from mast cells, which is pivotal in allergic responses .
Neuroprotection
Recent research highlights the neuroprotective effects of LXB4 ME. It has been shown to provide protection against neuroinflammatory processes associated with neurodegenerative diseases.
- Mechanism : LXB4 ME enhances memory B cell antibody production, which is crucial for immune responses in the central nervous system (CNS). This contrasts with other lipoxins like LXA4, which inhibit antibody production . The regulation of NLRP3 inflammasome activity by LXB4 further supports its role in neuroprotection .
- Research Findings : Experimental studies have indicated that LXB4 ME can mitigate damage in models of neuroinflammation and may have potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis .
Synthesis and Development of Analogues
The synthesis of LXB4 ME and its analogues is an active area of research aimed at enhancing its therapeutic efficacy.
- Synthetic Strategies : Recent advancements include the asymmetric synthesis of various LXB4 mimetics, which have been developed to improve stability and bioactivity. These analogues are designed to resist rapid degradation while retaining their anti-inflammatory properties .
- Potential Applications : The development of stable analogues could lead to new therapies for chronic inflammatory diseases, as these compounds may offer improved pharmacokinetic profiles compared to natural lipoxins .
Clinical Implications
The clinical implications of LXB4 ME are broad, encompassing various therapeutic areas:
- Respiratory Diseases : Given its anti-inflammatory properties, LXB4 ME could be beneficial in managing chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
- Cardiovascular Health : Research indicates that LXB4 ME may play a role in regulating inflammatory responses in cardiovascular diseases, potentially offering new avenues for treatment .
Data Tables
Application Area | Mechanism | Potential Benefits |
---|---|---|
Anti-Inflammatory | Inhibits T cell activation | Reduces inflammation in asthma and bronchitis |
Neuroprotection | Enhances antibody production | Protects against neurodegenerative diseases |
Synthesis of Analogues | Asymmetric synthesis | Improves stability and bioactivity |
Clinical Implications | Modulates immune responses | Potential treatments for respiratory and cardiovascular diseases |
Mécanisme D'action
Lipoxin B4 methyl ester exerts its effects by interacting with specific receptors on the surface of immune cells. The primary receptor is formyl peptide receptor 2 (FPR2). Binding to FPR2 triggers a cascade of intracellular signaling events that lead to the resolution of inflammation. This includes the inhibition of pro-inflammatory cytokines, promotion of anti-inflammatory cytokines, and enhancement of phagocytosis of apoptotic cells .
Comparaison Avec Des Composés Similaires
Composés similaires
Lipoxin A4 : Une autre lipoxin avec des propriétés anti-inflammatoires similaires.
15-epi-lipoxin B4 : Un épimère du lipoxin B4 avec une stabilité accrue.
Résolvines : Dérivées d'acides gras oméga-3, également impliquées dans la résolution de l'inflammation.
Unicité
L'ester méthylique de lipoxin B4 est unique en raison de son interaction spécifique avec le FPR2 et de ses puissants effets anti-inflammatoires. Contrairement à d'autres médiateurs lipidiques, il possède une structure distincte qui permet des applications thérapeutiques ciblées .
Activité Biologique
Lipoxin B4 methyl ester (LXB4-ME) is a bioactive lipid mediator derived from arachidonic acid, part of the lipoxin family known for their potent anti-inflammatory and pro-resolving properties. This article explores the biological activities of LXB4-ME, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
LXB4-ME exerts its biological effects through various mechanisms:
- Receptor Activation : LXB4-ME interacts with specific receptors such as the lipoxin A4 receptor (ALX/FPR2), which mediates its anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and promoting apoptosis in neutrophils .
- Inhibition of Inflammation : It has been shown to reduce levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation .
- Neuroprotective Effects : In models of neurological injury, LXB4-ME has demonstrated the ability to protect the blood-brain barrier (BBB) and reduce neuronal apoptosis, highlighting its potential in treating conditions like traumatic brain injury and ischemic stroke .
2. Therapeutic Potential
The therapeutic implications of LXB4-ME span various fields, particularly in neuroprotection and inflammation resolution:
- Neuroprotection : Studies indicate that LXB4-ME can significantly improve neurological outcomes following intracerebral hemorrhage (ICH) by reducing cerebral edema and neuronal death . The compound's ability to modulate inflammatory responses in the brain positions it as a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Applications : The compound's role in inhibiting neutrophil chemotaxis and cytokine release suggests potential applications in chronic inflammatory diseases such as arthritis and asthma .
3. Research Findings
Recent studies have provided substantial evidence regarding the efficacy of LXB4-ME:
Case Studies
- Intracerebral Hemorrhage Model : In a controlled study with 120 adult rats, treatment with LXB4-ME significantly reduced neurological deficits measured by modified neurological severity scores (mNSS) compared to vehicle-treated groups. The high-dose group showed notable improvements in motor function and reduced neuronal apoptosis .
- Neurodegenerative Disease Models : LXB4-ME has been investigated for its protective effects against excitotoxicity in neuronal cultures. The compound was found to enhance cell viability significantly when neurons were subjected to glutamate-induced stress, indicating its potential utility in neurodegenerative conditions like Alzheimer's disease .
Propriétés
IUPAC Name |
methyl (5S,6E,8Z,10E,12E,14R,15S)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-15-19(23)20(24)16-11-8-6-5-7-10-13-18(22)14-12-17-21(25)26-2/h5-8,10-11,13,16,18-20,22-24H,3-4,9,12,14-15,17H2,1-2H3/b7-5-,8-6+,13-10+,16-11+/t18-,19+,20-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIJZYQKEFLJAL-BMNOQHBCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.